molecular formula C5H10O B3044191 3-Pentanone-2,2,4,4-D4 CAS No. 6400-97-1

3-Pentanone-2,2,4,4-D4

Cat. No.: B3044191
CAS No.: 6400-97-1
M. Wt: 90.16 g/mol
InChI Key: FDPIMTJIUBPUKL-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentanone-2,2,4,4-D4 is a deuterated form of 3-pentanone, also known as diethyl ketone. It is a colorless liquid with an acetone-like odor. The compound is characterized by the replacement of hydrogen atoms at positions 2 and 4 with deuterium, a stable isotope of hydrogen. This modification makes it useful in various scientific applications, particularly in the field of spectroscopy and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Ketonic Decarboxylation Route

  • Carbonylation Route

      Reaction: Ethylene, carbon monoxide, and hydrogen are combined in the presence of dicobalt octacarbonyl as a catalyst.

      Conditions: Water can be used as a source of hydrogen, and the reaction involves a migratory insertion mechanism.

      Equation: CH₃C(O)Co(CO)₃(ethylene) → CH₃COCH₂CH₂Co(CO)₃.

Industrial Production Methods

The industrial production of 3-Pentanone-2,2,4,4-D4 follows similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Typically conducted under acidic or basic conditions.

      Products: Oxidation of 3-pentanone can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction results in the formation of secondary alcohols.

  • Substitution

      Reagents: Halogenating agents like phosphorus tribromide.

      Conditions: Conducted under controlled temperatures.

      Products: Substitution reactions can yield halogenated ketones.

Scientific Research Applications

3-Pentanone-2,2,4,4-D4 is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Pentanone-2,2,4,4-D4 involves its interaction with molecular targets through its carbonyl group. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracer studies. The compound can participate in various chemical reactions, including nucleophilic addition and substitution, due to the electrophilic nature of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: The non-deuterated form, commonly used as a solvent and in chemical synthesis.

    2-Pentanone: An isomer with similar properties but different reactivity due to the position of the carbonyl group.

    2,2,4,4-Tetramethyl-3-pentanone:

Uniqueness

3-Pentanone-2,2,4,4-D4 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in biochemical pathways.

Biological Activity

3-Pentanone-2,2,4,4-D4 is a deuterated ketone that has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activities. This compound is characterized by the presence of deuterium atoms at specific positions in the pentanone structure, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that deuterated compounds can enhance the efficacy of certain drugs due to altered pharmacokinetics and dynamics. The presence of deuterium can affect the metabolic pathways of the compound in biological systems, potentially leading to increased stability and reduced toxicity compared to its non-deuterated counterparts.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In particular, studies have focused on its effects on hormone-dependent cancers. The unique isotopic labeling allows for precise tracking of metabolic pathways in cancer cells, providing insights into how this compound interacts with cellular mechanisms .

Case Study: Steroid Sulfatase Inhibition

A relevant case study involves the design and synthesis of steroid sulfatase inhibitors inspired by compounds like this compound. These inhibitors block the production of estrogenic steroids, making them potential candidates for treating estrogen-dependent cancers. The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure significantly affect inhibitory potency against steroid sulfatase (STS) enzymes .

CompoundK_I (nM)kinact/K_I (nM^-1 min^-1)Notes
19m0.028.8Chloride-bearing compound
19v0.1117.5Higher potency than irosustat
19w--Tested for low cytotoxicity

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that the compound may interfere with metabolic processes crucial for cancer cell proliferation and survival. The isotopic labeling facilitates studies on metabolic pathways and helps elucidate how this compound affects cellular functions at a molecular level .

Synthesis and Characterization

This compound can be synthesized through various methods including acid-catalyzed reactions and H/D exchange processes. The characterization of this compound is essential for understanding its physical and chemical properties which directly relate to its biological activity .

Future Directions

Further research is warranted to explore:

  • In vivo studies to assess the pharmacological effects of this compound in animal models.
  • Clinical trials focusing on its efficacy as an anticancer agent.
  • Mechanistic studies that delve deeper into how deuteration alters biological interactions compared to non-deuterated analogs.

Properties

IUPAC Name

2,2,4,4-tetradeuteriopentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMTJIUBPUKL-KHORGVISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C([2H])([2H])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentanone-2,2,4,4-D4
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